

# A Spectroscopic Comparison of 3-Methoxycyclobutane-1-carbaldehyde and Its Derivatives

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## Compound of Interest

**Compound Name:** 3-methoxycyclobutane-1-carbaldehyde

**Cat. No.:** B2664896

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This guide provides a comprehensive spectroscopic comparison of **3-methoxycyclobutane-1-carbaldehyde** with its key derivatives: 3-hydroxycyclobutane-1-carbaldehyde, 3-oxocyclobutane-1-carbaldehyde, and the parent compound, cyclobutanecarbaldehyde. This objective analysis, supported by experimental data, aims to elucidate the structural nuances and electronic effects imparted by substituent changes at the C3 position of the cyclobutane ring.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry) for **3-methoxycyclobutane-1-carbaldehyde** and its selected derivatives. This data provides a quantitative basis for the comparative analysis of their chemical structures.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	H1 (Aldehyde)	H3	Methoxy (OCH <sub>3</sub> )	Other Cyclobutane Protons
3-Methoxycyclobutane-1-carbaldehyde	~9.7	~3.8	~3.3	~2.0-2.8
3-Hydroxycyclobutane-1-carbaldehyde	~9.7	~4.2	-	~2.1-2.9
3-Oxocyclobutane-1-carbaldehyde	~9.8	-	-	~3.0-3.5
Cyclobutanecarbaldehyde	~9.7	~2.1-2.4	-	~1.8-2.4

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Table 2: <sup>13</sup>C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	C1 (Aldehyde Carbonyl)	C3	Methoxy (OCH <sub>3</sub> )	Other Cyclobutane Carbons
3-Methoxycyclobutane-1-carbaldehyde	~203	~75	~56	~30-45
3-Hydroxycyclobutane-1-carbaldehyde	~204	~65	-	~32-48
3-Oxocyclobutane-1-carbaldehyde	~201	~208 (Ketone Carbonyl)	-	~45-55
Cyclobutanecarbaldehyde	~204	~25	-	~22-48

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Table 3: Infrared (IR) Spectroscopy Data (Key Absorptions in cm<sup>-1</sup>)

Compound	C=O Stretch (Aldehyde)	O-H Stretch (Alcohol)	C=O Stretch (Ketone)	C-O Stretch (Ether/Alcohol)
3-Methoxycyclobutane-1-carbaldehyde	~1725	-	-	~1100
3-Hydroxycyclobutane-1-carbaldehyde	~1720	~3400 (broad)	-	~1050
3-Oxocyclobutane-1-carbaldehyde	~1730	-	~1780	-
Cyclobutanecarbaldehyde	~1730	-	-	-

Table 4: Mass Spectrometry Data (Molecular Ion  $[M]^+$  Peak)

Compound	Molecular Formula	Molecular Weight	Observed $[M]^+$ (m/z)
3-Methoxycyclobutane-1-carbaldehyde	$C_6H_{10}O_2$	114.14	114
3-Hydroxycyclobutane-1-carbaldehyde	$C_5H_8O_2$	100.12	100
3-Oxocyclobutane-1-carbaldehyde	$C_5H_6O_2$	98.10	98
Cyclobutanecarbaldehyde	$C_5H_8O$	84.12	84

## Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are detailed methodologies for the key experiments.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired on a standard NMR spectrometer, typically operating at a frequency of 400 MHz for protons.

- **Sample Preparation:** Approximately 5-10 mg of the solid sample or 10-20  $\mu\text{L}$  of the liquid sample is dissolved in about 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube. It is crucial that the sample is free of particulate matter.
- $^1\text{H}$  NMR Acquisition: A standard one-pulse sequence is utilized. Key parameters include a spectral width of approximately 16 ppm, an acquisition time of around 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition: A proton-decoupled pulse sequence is employed to simplify the spectrum. A wider spectral width of about 240 ppm is used. Due to the low natural abundance of the  $^{13}\text{C}$  isotope, a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are necessary to obtain a spectrum with adequate signal intensity.

### Infrared (IR) Spectroscopy

IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer, commonly with an Attenuated Total Reflectance (ATR) accessory for ease of sample handling.

- **Sample Preparation:** For liquid samples, a single drop is placed directly onto the ATR crystal. For solid samples, a small amount of the powder is placed on the crystal, and pressure is applied to ensure good contact.
- **Data Acquisition:** The spectrum is typically recorded over a range of 4000 to 400  $\text{cm}^{-1}$ . A background spectrum of the clean, empty ATR crystal is recorded first and automatically

subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

## Mass Spectrometry (MS)

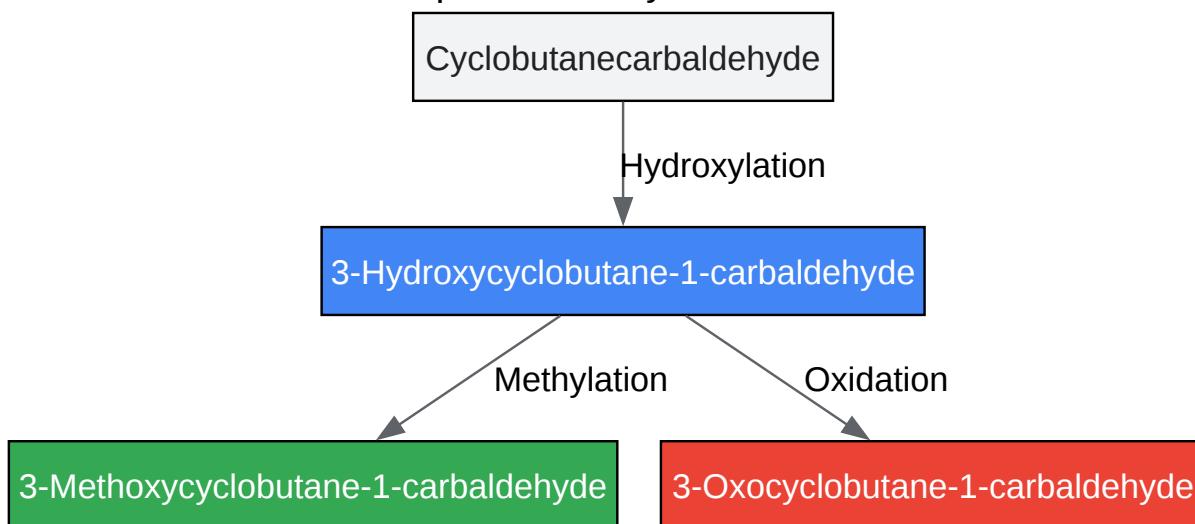
Mass spectra are obtained using a mass spectrometer, with Electron Ionization (EI) being a common method for volatile, small organic molecules.

- **Sample Introduction:** The sample is introduced into the ion source, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample must be sufficiently volatile to be in the gas phase for ionization.
- **Ionization:** In the EI source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion ( $M^+$ ), and often induces fragmentation.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole).
- **Detection:** The separated ions are detected, and their abundance is plotted against their  $m/z$  to generate the mass spectrum.

## Visualization of Structural Relationships

The following diagram illustrates the structural relationships between **3-methoxycyclobutane-1-carbaldehyde** and its compared derivatives.

## Structural Comparison of Cyclobutane Derivatives

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Caption: Chemical transformations relating the compared cyclobutane derivatives.

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